molecular formula C10H24Cl2N2O4Pt B1235774 Satraplatin

Satraplatin

Número de catálogo: B1235774
Peso molecular: 502.3 g/mol
Clave InChI: TWEQNPPRXJRHHM-UHFFFAOYSA-L
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Actividad Biológica

Satraplatin, an oral platinum-based chemotherapeutic agent, represents a novel approach in cancer treatment, particularly for patients with hormone-refractory prostate cancer (HRPC) and other malignancies. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy in clinical trials, cytotoxicity across various cancer types, and potential biomarkers for sensitivity.

This compound functions similarly to other platinum compounds such as cisplatin, primarily through the formation of DNA adducts. These adducts lead to inter- and intra-strand crosslinking of DNA, disrupting replication and transcription processes. The unique structural characteristics of this compound allow it to evade some resistance mechanisms associated with cisplatin, such as DNA mismatch repair pathways .

Key Mechanistic Insights:

  • DNA Interaction: this compound forms stable complexes with DNA, resulting in significant cytotoxic effects.
  • Cell Cycle Arrest: It induces cell cycle arrest at the S and G2 phases, leading to apoptosis.
  • Resistance Overcoming: this compound has shown activity against tumor cell lines resistant to traditional chemotherapeutics like taxanes and doxorubicin .

Clinical Efficacy

This compound has been evaluated in various clinical settings, particularly for HRPC and small cell lung cancer (SCLC). The following table summarizes key findings from notable clinical trials:

Trial Cancer Type Participants Efficacy Toxicity
Phase IIHRPC39 chemo-naivePSA response in 32%Hematologic toxicities (grade 3/4)
SPARC TrialHRPC50Median OS: 14.9 months vs. 11.9 months (prednisone alone)Minimal toxicity
Phase IbCombination therapy with gemcitabine30Overall response in 24% evaluable patientsMyelosuppression (leucopenia, thrombocytopenia)

Notable Findings:

  • In the SPARC trial, patients receiving this compound plus prednisone exhibited a significant improvement in progression-free survival (5.2 months vs. 2.5 months with prednisone alone) and a PSA response rate of 33% compared to 9% for prednisone alone .
  • A phase II study indicated that this compound demonstrated activity against SCLC and relapsed ovarian cancer, reinforcing its potential as a second-line treatment option .

Cytotoxicity Profile

Research indicates that this compound exhibits potent cytotoxic effects across various cancer cell lines, particularly in hematological malignancies. A study assessing its activity against 66 different cancer cell lines found that this compound had significantly lower IC50 values compared to cisplatin in many lymphoma lines, indicating higher efficacy .

Cytotoxicity Data:

  • IC50 Values:
    • Ovarian cancer cell lines: 1.7 μM
    • Cervical cancer cell lines: IC50 between 0.6 – 1.7 μM
  • Resistance Mechanisms: this compound retains efficacy against cells expressing P-glycoprotein or harboring topoisomerase mutations .

Biomarkers for Sensitivity

Recent studies have identified potential biomarkers that may predict sensitivity to this compound treatment. Notably:

  • MTAP Deficiency: This genetic alteration has been associated with increased sensitivity in hematological malignancies .
  • BCL2 Mutations: Specific mutations have been correlated with enhanced antiproliferative responses to this compound .

Case Studies

Several case studies highlight the clinical relevance of this compound:

  • Case Study in Prostate Cancer: A patient with HRPC treated with this compound exhibited a significant reduction in PSA levels after two cycles of therapy.
  • Combination Therapy Outcomes: In patients receiving this compound combined with gemcitabine, a notable improvement in overall response rates was observed, particularly among those previously treated with chemotherapy .

Propiedades

Fórmula molecular

C10H24Cl2N2O4Pt

Peso molecular

502.3 g/mol

Nombre IUPAC

acetic acid;azane;cyclohexanamine;dichloroplatinum

InChI

InChI=1S/C6H13N.2C2H4O2.2ClH.H3N.Pt/c7-6-4-2-1-3-5-6;2*1-2(3)4;;;;/h6H,1-5,7H2;2*1H3,(H,3,4);2*1H;1H3;/q;;;;;;+2/p-2

Clave InChI

TWEQNPPRXJRHHM-UHFFFAOYSA-L

SMILES canónico

CC(=O)O.CC(=O)O.C1CCC(CC1)N.N.Cl[Pt]Cl

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.